

Spectroscopic Elucidation of 2,3,6-Trichloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3,6-Trichloropyridine

Cat. No.: B3415642

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This technical guide provides a comprehensive analysis of the spectroscopic properties of **2,3,6-trichloropyridine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural confirmation and characterization of this important chemical intermediate. While direct experimental spectra for **2,3,6-trichloropyridine** are not readily available in public spectral databases, this guide leverages fundamental principles of spectroscopy and data from analogous compounds to provide a robust, predictive analysis of its key spectral features.

Introduction: The Significance of 2,3,6-Trichloropyridine

2,3,6-Trichloropyridine is a halogenated pyridine derivative with significant applications in the synthesis of agrochemicals and pharmaceuticals.^{[1][2]} Its chemical reactivity and potential biological activity make a thorough understanding of its structure essential for its effective use and for the development of novel compounds. Spectroscopic analysis is the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will explore the predicted spectroscopic data for **2,3,6-trichloropyridine**, offering insights into how NMR, IR, and MS techniques collectively contribute to its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **2,3,6-trichloropyridine**, with the chemical formula $C_5H_2Cl_3N$, consists of a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 6.[3] The two remaining hydrogen atoms are located at positions 4 and 5. The arrangement of these substituents dictates the electronic environment of each atom and, consequently, the expected spectroscopic signals.

Caption: Molecular structure of **2,3,6-trichloropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2,3,6-trichloropyridine**, both 1H and ^{13}C NMR are crucial for structural confirmation.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of **2,3,6-trichloropyridine** is expected to be relatively simple, showing two distinct signals corresponding to the two aromatic protons.

- **Chemical Shift Prediction:** The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms will deshield the protons, causing them to resonate at a downfield (higher ppm) region. The proton at the C5 position (adjacent to a carbon and the nitrogen) and the proton at the C4 position (between two carbons) will have slightly different electronic environments.
- **Splitting Pattern:** The two protons are on adjacent carbons and should therefore exhibit spin-spin coupling, appearing as a pair of doublets. The coupling constant (J-value) for ortho-coupling in pyridine rings is typically in the range of 4-6 Hz.

Table 1: Predicted 1H NMR Data for **2,3,6-Trichloropyridine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.3 - 7.6	Doublet	4 - 6
H-5	7.8 - 8.1	Doublet	4 - 6

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry in the substitution pattern, five distinct signals are expected for the five carbon atoms of the pyridine ring.

- Chemical Shift Prediction: The carbons bonded to chlorine atoms (C2, C3, C6) will be significantly deshielded and appear at higher chemical shifts. The carbons bonded to hydrogen (C4, C5) will appear at relatively lower chemical shifts. The carbon atoms adjacent to the nitrogen (C2, C6) will also experience a downfield shift.

Table 2: Predicted ^{13}C NMR Data for **2,3,6-Trichloropyridine**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	135 - 140
C-4	125 - 130
C-5	130 - 135
C-6	145 - 150

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

- C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm^{-1} .

- C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the fingerprint region, typically between 1400 and 1600 cm^{-1} .
- C-Cl Stretching: The C-Cl stretching vibrations will be observed at lower wavenumbers, generally in the range of 600-800 cm^{-1} .

Table 3: Predicted IR Absorption Bands for **2,3,6-Trichloropyridine**

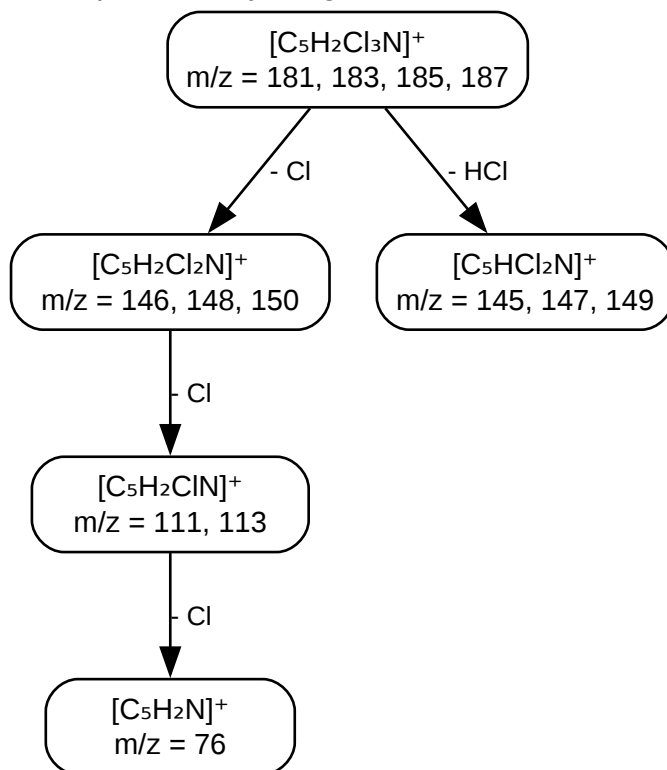
Vibrational Mode	Predicted Absorption Range (cm^{-1})	Intensity
Aromatic C-H Stretch	3000 - 3100	Weak to Medium
Aromatic C=N Stretch	1550 - 1600	Medium to Strong
Aromatic C=C Stretch	1400 - 1500	Medium to Strong
C-Cl Stretch	600 - 800	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

- Molecular Ion Peak (M^+): The molecular weight of **2,3,6-trichloropyridine** is approximately 181.9 g/mol [3]. Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M^+ , $M+2$, $M+4$, $M+6$) with predictable relative intensities.
- Fragmentation Pattern: The fragmentation of **2,3,6-trichloropyridine** under electron ionization is expected to involve the sequential loss of chlorine atoms or HCl.

Predicted Mass Spectrometry Fragmentation of 2,3,6-Trichloropyridine



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